molecular formula C17H28N2O2 B11628856 N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide

N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide

Katalognummer: B11628856
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: HNGXFCPCZVNAQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide is a compound that features an adamantane moiety linked to a morpholine ring via an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide typically involves the reaction of adamantane derivatives with morpholine and acetamide precursors. One common method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as starting materials, which are reacted in acid media to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular processes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide is unique due to the combination of the adamantane and morpholine moieties, which confer distinct structural and functional properties

Eigenschaften

Molekularformel

C17H28N2O2

Molekulargewicht

292.4 g/mol

IUPAC-Name

N-(1-adamantylmethyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C17H28N2O2/c20-16(11-19-1-3-21-4-2-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17/h13-15H,1-12H2,(H,18,20)

InChI-Schlüssel

HNGXFCPCZVNAQA-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC(=O)NCC23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.